3-Amino-3-(3-isopropylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-isopropylphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid, featuring an amino group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropylphenyl)propanoic acid typically involves the reaction of 3-isopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-isopropylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Amino-3-(3-isopropylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-isopropylphenyl)propanoic acid
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-Amino-3-(4-trifluoromethylphenyl)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
3-Amino-3-(3-isopropylphenyl)propanoic acid is unique due to the position of the isopropyl group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological activity .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-3-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
XYKOHTAQVPCTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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